molecular formula C21H32Cl2N4O6 B15135758 Lenalidomide 4'-PEG3-amine dihydrochloride

Lenalidomide 4'-PEG3-amine dihydrochloride

Cat. No.: B15135758
M. Wt: 507.4 g/mol
InChI Key: ZJNXHHVMOYSOIW-UHFFFAOYSA-N
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Description

Lenalidomide 4’-PEG3-amine (dihydrochloride) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of target proteins. Lenalidomide 4’-PEG3-amine (dihydrochloride) incorporates a polyethylene glycol (PEG) linker and a terminal amine, making it suitable for conjugation to various protein ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG3-amine (dihydrochloride) involves multiple steps:

Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG3-amine (dihydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lenalidomide 4’-PEG3-amine (dihydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide 4’-PEG3-amine (dihydrochloride) functions by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal amine allow for the conjugation of various ligands, enabling the selective degradation of specific proteins .

Comparison with Similar Compounds

Uniqueness: Lenalidomide 4’-PEG3-amine (dihydrochloride) is unique due to its incorporation of a PEG linker and terminal amine, making it highly versatile for conjugation in PROTAC applications. This allows for the targeted degradation of a wide range of proteins, offering significant advantages in therapeutic development .

Properties

Molecular Formula

C21H32Cl2N4O6

Molecular Weight

507.4 g/mol

IUPAC Name

3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H

InChI Key

ZJNXHHVMOYSOIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl

Origin of Product

United States

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